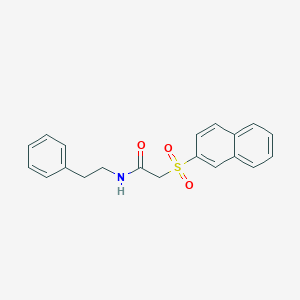![molecular formula C15H16FN3OS B277229 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion and decreased blood glucose levels.
Wirkmechanismus
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden works by inhibiting the SGLT2 protein in the kidney, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this protein, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden increases the excretion of glucose in the urine, leading to decreased blood glucose levels.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been shown to improve glycemic control in patients with type 2 diabetes mellitus, as well as reduce body weight and blood pressure. The drug has also been associated with a reduction in cardiovascular events, including heart failure hospitalization and cardiovascular death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that the drug may not be suitable for all types of experiments, as its effects are specific to the treatment of type 2 diabetes mellitus and related metabolic disorders.
Zukünftige Richtungen
Future research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden may focus on its potential use in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, the drug may be investigated for its cardiovascular benefits in other patient populations, such as those with heart failure or chronic kidney disease. Finally, future studies may aim to identify biomarkers or genetic factors that predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden treatment.
Synthesemethoden
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden is synthesized by a multi-step process involving the reaction of 2,4,6-trimethylpyrimidine with 4-fluoroaniline to produce 4-fluoro-N-(2,4,6-trimethylpyrimidin-5-yl)aniline. This intermediate is then reacted with 3-bromopropanoic acid to produce 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. The drug has also been investigated for its potential in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been studied for its cardiovascular benefits, including the reduction of heart failure hospitalization and cardiovascular death.
Eigenschaften
Produktname |
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide |
|---|---|
Molekularformel |
C15H16FN3OS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MEVNFKRQWFXSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
Löslichkeit |
45.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)